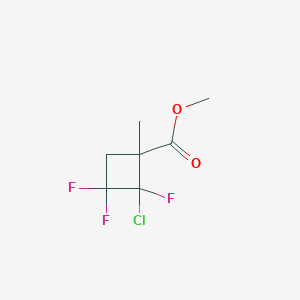








|
REACTION_CXSMILES
|
[CH3:1][C:2]1([C:10]([OH:12])=[O:11])[CH2:5][C:4]([F:7])([F:6])[C:3]1([Cl:9])[F:8].[C:13](OC)(=O)C(C)=C.FC(F)=C(F)Cl>C1(C=CC(O)=CC=1)O>[CH3:1][C:2]1([C:10]([O:12][CH3:13])=[O:11])[CH2:5][C:4]([F:7])([F:6])[C:3]1([Cl:9])[F:8]
|


|
Name
|
1-methyl-2-chloro-2,3,3-trifluoro-cyclobutane-1-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(C(C1)(F)F)(F)Cl)C(=O)O
|
|
Name
|
|
|
Quantity
|
174 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(=C(Cl)F)F
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are added at -70° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
is increased to 28 bar
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is maintained at 140° C. for 17 hours
|
|
Duration
|
17 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
DISTILLATION
|
|
Details
|
the mixture is distilled
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C(C(C1)(F)F)(F)Cl)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 203 g | |
| YIELD: PERCENTYIELD | 54% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |